2-N,N-Di-n-propylamino-4,7-dimethoxyindan

Description

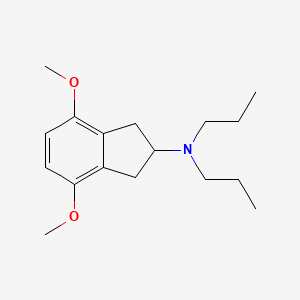

Structure

3D Structure

Properties

IUPAC Name |

4,7-dimethoxy-N,N-dipropyl-2,3-dihydro-1H-inden-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27NO2/c1-5-9-18(10-6-2)13-11-14-15(12-13)17(20-4)8-7-16(14)19-3/h7-8,13H,5-6,9-12H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPAHQTSJKYIURQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)C1CC2=C(C=CC(=C2C1)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70231945 | |

| Record name | 2,3-Dihydro-4,7-dimethoxy-N,N-dipropyl-1H-inden-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70231945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82668-32-4 | |

| Record name | 2,3-Dihydro-4,7-dimethoxy-N,N-dipropyl-1H-inden-2-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82668-32-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-N,N-Di-n-propylamino-4,7-dimethoxyindan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082668324 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Dihydro-4,7-dimethoxy-N,N-dipropyl-1H-inden-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70231945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RDS-127 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H38HAQ9VV8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations of 2 N,n Di N Propylamino 4,7 Dimethoxyindan

Established Synthetic Pathways and Chemical Precursors

The construction of 2-N,N-Di-n-propylamino-4,7-dimethoxyindan relies on established organic chemistry reactions. The key starting materials are typically derived from commercially available dimethoxybenzene derivatives, which undergo a series of transformations to build the indan (B1671822) ring and append the necessary functional groups.

The formation of the indan ring system is a critical phase in the synthesis. One common approach involves the use of a precursor like 6,7-dimethoxy-2-tetralone. researchgate.net This ketone serves as a versatile intermediate for creating various dopaminergic compounds. researchgate.net The synthesis of this tetralone often starts from 3,4-dimethoxyphenylacetic acid, which undergoes ring iodination and esterification. researchgate.net A subsequent palladium-catalyzed Heck cross-coupling reaction, followed by catalytic hydrogenation, yields a diester. researchgate.net Dieckmann condensation of the diester and a careful decarboxylation step lead to the desired 6,7-dimethoxy-2-tetralone. researchgate.net

Another strategy for forming the indan ring involves a cyclization reaction of a benzaldehyde (B42025) derivative with acrylamide, catalyzed by a rhenium catalyst and an arylamine, to form an indene (B144670) ring with an amide group at the 2-position. google.com This is then subjected to Hofmann degradation to convert the amide to an amino group, followed by reduction of the double bond in the five-membered ring to yield the saturated indan structure. google.com

With the 4,7-dimethoxyindan or a suitable precursor in hand, the next step is the introduction of the N,N-di-n-propylamino group at the 2-position. A primary method for this transformation is reductive amination . nih.govorganic-chemistry.org This typically involves the reaction of the corresponding 2-indanone, in this case, 4,7-dimethoxyindan-2-one, with di-n-propylamine in the presence of a reducing agent. nih.gov

The process can be summarized as follows:

Reaction of the ketone (4,7-dimethoxyindan-2-one) with di-n-propylamine to form an intermediate iminium ion.

Reduction of the iminium ion to the corresponding tertiary amine.

Common reducing agents for this step include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or sodium triacetoxyborohydride (B8407120) [NaBH(OAc)₃]. organic-chemistry.orgorganic-chemistry.org Catalytic hydrogenation over a supported metal catalyst is also a highly effective method. acsgcipr.orgepa.gov

An alternative route involves the initial synthesis of 2-amino-4,7-dimethoxyindan, which is then N-alkylated with propyl halides (e.g., propyl bromide or iodide) in the presence of a base to yield the final N,N-di-n-propylated product. nih.gov

The methoxy (B1213986) groups are typically incorporated early in the synthesis, starting with a dimethoxy-substituted benzene (B151609) derivative, such as 3,4-dimethoxyphenylacetic acid, to ensure their correct positioning on the aromatic ring. researchgate.net

Optimizing the yield and ensuring the scalability of the synthesis are crucial for practical applications. For the reductive amination step, the choice of reducing agent and reaction conditions plays a significant role. While sodium borohydride is a common choice, reagents like 2-picoline borane (B79455) have been shown to provide reproducible results, especially in larger-scale syntheses where catalytic hydrogenation may be inconsistent. acsgcipr.org The use of multi-step continuous flow synthesis is an emerging strategy that can improve yields and scalability compared to traditional batch processes. researchgate.net For instance, a three-step sequence involving hydroformylation, a solvent switch, and a high-pressure reductive amination has been shown to be effective. researchgate.net

Careful control of reaction parameters such as temperature, pressure, and catalyst loading is essential for maximizing yield and purity. For example, in the synthesis of related quinazolineamines, monitoring the reaction by HPLC allows for precise determination of the reaction endpoint, preventing the formation of byproducts. nih.gov

| Synthetic Step | Key Transformation | Typical Reagents and Catalysts | Reference |

|---|---|---|---|

| Indan Ring Formation | Dieckmann Condensation | Diester precursor, base (e.g., sodium ethoxide) | researchgate.net |

| Amino Group Introduction | Reductive Amination | 4,7-dimethoxyindan-2-one, di-n-propylamine, NaBH(OAc)₃ or H₂/Pd | nih.govorganic-chemistry.org |

| N-Alkylation | Alkylation of primary amine | 2-amino-4,7-dimethoxyindan, propyl halide, base | nih.gov |

Synthesis of Structurally Related Indan and Tetralin Analogues for Comparative Pharmacological Analysis

The synthesis of structurally related indan and tetralin analogues is important for understanding structure-activity relationships. wikipedia.org For example, 2-aminotetralin (2-AT), a rigid analogue of phenylisobutylamine, and its derivatives are often synthesized for comparison. wikipedia.org The synthesis of these analogues often follows similar principles to that of the target compound. For instance, 5-substituted-2-aminotetralin analogues have been prepared to investigate their affinity for serotonin (B10506) receptors. utmb.edunih.gov

A common synthetic route for these analogues involves the reductive amination of the corresponding tetralone. nih.gov For example, the synthesis of (R)-5-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride involves O-demethylation followed by reductive amination. nih.gov

| Analogue Class | Example Compound | Synthetic Precursor | Reference |

|---|---|---|---|

| Indan Analogues | 2-Aminoindan (B1194107) (2-AI) | Indan-2-one | wikipedia.org |

| Tetralin Analogues | 2-Aminotetralin (2-AT) | α-Tetralone | wikipedia.org |

| Benzofuran Analogues | 5-APDB hydrochloride | Benzofuran derivative |

Stereoselective Synthesis and Chiral Resolution Techniques for Enantiomeric Purity

Since the 2-position of the indan ring is a stereocenter, 2-N,N-Di-n-propylamino-4,7-dimethoxyindan exists as a pair of enantiomers. Achieving enantiomeric purity often requires either stereoselective synthesis or chiral resolution.

Stereoselective synthesis aims to produce a single enantiomer directly. One approach is the use of a chiral catalyst in the synthesis. For example, an asymmetric Pd-catalyzed alkene carboamination reaction has been developed to produce enantioenriched 2-aminoindanes. nih.gov Another strategy involves an organocatalyzed cascade aza-Michael-aldol reaction to synthesize 3-amino-1-indanols stereoselectively. nih.gov

Chiral resolution is a more traditional method that involves separating a racemic mixture into its constituent enantiomers. libretexts.org This is commonly achieved by forming diastereomeric salts with a chiral resolving agent. libretexts.orgnih.gov For amines, chiral acids such as (+)-tartaric acid, (-)-mandelic acid, or dibenzoyl-L-tartaric acid are frequently used. libretexts.orgniscpr.res.inchemicalbook.com The resulting diastereomeric salts have different physical properties, such as solubility, which allows them to be separated by crystallization. libretexts.orgrsc.org After separation, the pure enantiomer of the amine can be recovered by treating the salt with a base. libretexts.org For example, racemic aminonaphthols have been successfully resolved using L-(+)-tartaric acid. niscpr.res.in

Preclinical Pharmacological and Biochemical Investigations of 2 N,n Di N Propylamino 4,7 Dimethoxyindan

Neurotransmitter Receptor Interaction Profiles

The primary mechanism of action for 2-N,N-Di-n-propylamino-4,7-dimethoxyindan, also known as RDS-127, involves its interaction with central dopamine (B1211576) receptors. popline.orgnih.gov Its engagement with serotonin (B10506) and adrenergic systems has also been explored to determine its selectivity profile.

Biochemical assays have demonstrated that 2-N,N-Di-n-propylamino-4,7-dimethoxyindan exhibits a notable affinity for dopamine (DA) receptors. popline.orgnih.gov In studies using rat striatal membrane preparations, the compound effectively displaced the agonist [3H]apomorphine from its specific high-affinity binding sites in nanomolar concentrations. popline.orgnih.gov Considerably higher concentrations of the compound were necessary to displace the D2-like antagonist [3H]spiperone. popline.orgnih.gov This suggests a preferential interaction with the high-affinity agonist state of dopamine receptors, which are typically associated with D2 and D3 subtypes.

Furthermore, electrophysiological studies showed that RDS-127 decreased the firing of purported dopamine-containing neurons in the substantia nigra pars compacta, an effect characteristic of agonist action at presynaptic autoreceptors (predominantly D2 and D3 subtypes). popline.orgnih.gov The compound is described as being significantly more selective in activating DA autoreceptors over postsynaptic DA receptors within the nigrostriatal pathway when compared to apomorphine (B128758). nih.gov

Interactive Table: Qualitative Dopamine Receptor Binding Profile

| Receptor Target | Radioligand Displaced | Relative Affinity/Potency | Implied Subtype Interaction |

|---|---|---|---|

| Dopamine (High-Affinity Agonist State) | [3H]Apomorphine | High (displaced at nanomolar concentrations) popline.orgnih.gov | D2/D3 |

| Dopamine D2-like Receptors | [3H]Spiperone | Lower (required higher concentrations for displacement) popline.orgnih.gov | D2/D3 |

| Dopamine D1 Receptors | - | Inactive in functional assays (see 3.2.1) popline.orgnih.gov | Low to negligible |

Investigations into the compound's effect on the serotonin system were conducted to assess its selectivity. In in-vivo biochemical assays, 2-N,N-Di-n-propylamino-4,7-dimethoxyindan did not cause a significant alteration in the accumulation of 5-hydroxytryptophan (B29612), the precursor to serotonin. popline.orgnih.gov This finding suggests that, under the conditions tested, the compound does not exert a potent influence on serotonin synthesis, distinguishing its primary activity from that of non-selective serotonergic agents. popline.orgnih.gov

The interaction of 2-N,N-Di-n-propylamino-4,7-dimethoxyindan with adrenergic receptors has been evaluated through competitive binding assays. These studies revealed that higher concentrations of the compound were required to displace [3H]rauwolscine, a ligand for alpha-2 adrenoceptors. popline.orgnih.gov This indicates a lower affinity for these adrenergic receptors compared to its potent interaction with high-affinity dopamine receptor sites. popline.orgnih.gov

Intracellular Signaling Pathway Modulation

The interaction of a ligand with a receptor initiates intracellular signaling cascades. The effect of 2-N,N-Di-n-propylamino-4,7-dimethoxyindan on one such key pathway, the adenylate cyclase system, has been a focus of investigation.

A critical finding in the characterization of 2-N,N-Di-n-propylamino-4,7-dimethoxyindan is its lack of effect on the adenylate cyclase pathway. popline.orgnih.gov Dopamine D1 receptors are classically coupled to Gs proteins, which stimulate adenylate cyclase activity. In contrast, D2-like receptors (D2, D3, D4) are typically coupled to Gi/o proteins, which inhibit this enzyme. nih.gov In pharmacological assays using carp (B13450389) retina, 2-N,N-Di-n-propylamino-4,7-dimethoxyindan was found to be inactive in stimulating adenylate cyclase, even at concentrations up to 300 μM. popline.orgnih.gov This lack of D1-like receptor agonist activity, combined with its potent agonist effects at autoreceptors, provides strong evidence that the compound is a selective D2-like receptor agonist with minimal to no functional interaction with the D1 receptor signaling cascade. popline.orgnih.gov

Influence on Cyclic Guanosine (B1672433) Monophosphate (cGMP) Content in Neural Tissues

An extensive review of the scientific literature did not yield studies investigating the influence of 2-N,N-Di-n-propylamino-4,7-dimethoxyindan on cyclic guanosine monophosphate (cGMP) content in neural tissues. Therefore, no data is available on this specific pharmacological aspect.

Enzyme Inhibition and Regulation Studies

This section explores the interaction of 2-N,N-Di-n-propylamino-4,7-dimethoxyindan with various key enzymes involved in neurotransmission and other physiological processes.

Cholinesterase (Acetylcholinesterase and Butyrylcholinesterase) Inhibitory Activity

Based on a comprehensive review of available scientific literature, no studies have been published that evaluate the inhibitory activity of 2-N,N-Di-n-propylamino-4,7-dimethoxyindan against either acetylcholinesterase (AChE) or butyrylcholinesterase (BChE). Consequently, data regarding its potential as a cholinesterase inhibitor, including IC50 or Ki values, are not available.

Monoamine Oxidase (MAO-A and MAO-B) Inhibitory Potency

A thorough search of the scientific literature did not reveal any studies that have assessed the inhibitory potency of 2-N,N-Di-n-propylamino-4,7-dimethoxyindan on the monoamine oxidase isoforms, MAO-A and MAO-B. As such, there is no available data on its potential to inhibit these enzymes.

Inhibition of Neurotransmitter Precursor Accumulation (e.g., DOPA)

2-N,N-Di-n-propylamino-4,7-dimethoxyindan (RDS-127) has been shown to actively inhibit the accumulation of the dopamine precursor, DOPA, in specific brain regions. In vivo studies using the γ-butyrolactone procedure demonstrated that RDS-127 inhibits DOPA accumulation in the caudate nucleus and the olfactory tubercle. nih.gov Notably, the compound was found to be seven times more potent than the reference dopamine agonist, apomorphine, in inhibiting DOPA accumulation within the caudate nucleus. nih.gov In the olfactory tubercle, its potency was equivalent to that of apomorphine. nih.gov These investigations also noted that the accumulation of 5-hydroxytryptophan was not significantly altered by the compound. nih.gov

Table 1: Comparative Potency of 2-N,N-Di-n-propylamino-4,7-dimethoxyindan (RDS-127) in Inhibiting DOPA Accumulation

| Compound | Brain Region | Potency vs. Apomorphine | Reference |

|---|---|---|---|

| 2-N,N-Di-n-propylamino-4,7-dimethoxyindan (RDS-127) | Caudate Nucleus | 7 times more potent | nih.gov |

| 2-N,N-Di-n-propylamino-4,7-dimethoxyindan (RDS-127) | Olfactory Tubercle | Equipotent | nih.gov |

Other Enzymatic Targets (e.g., Carbonic Anhydrase, BACE-1)

No published scientific studies were identified that have investigated the effects of 2-N,N-Di-n-propylamino-4,7-dimethoxyindan on other enzymatic targets such as carbonic anhydrase or Beta-secretase 1 (BACE-1).

In Vitro Cellular and Molecular Biology Studies

In vitro studies have provided insight into the cellular and molecular mechanisms of action of 2-N,N-Di-n-propylamino-4,7-dimethoxyindan (RDS-127). In rat striatal membrane preparations, the compound has been shown to displace [3H]apomorphine from its specific high-affinity binding sites in nanomolar concentrations, indicating a direct interaction with dopamine receptors. nih.gov Higher concentrations were necessary to displace [3H]spiperone or [3H]rauwolscine. nih.gov

Electrophysiological studies involving single-unit extracellular action potential recordings from dopamine-containing neurons in the substantia nigra revealed that RDS-127 decreases the firing rate of neurons in the pars compacta. nih.gov However, it did not alter or increase the firing of units in the pars reticulata of the substantia nigra. nih.gov These effects were blockable or reversible by the administration of dopamine receptor antagonists, further confirming the compound's action at these receptors. nih.gov

Interestingly, while the reference compound apomorphine demonstrated a concentration-dependent stimulation of postsynaptic dopamine receptors linked to adenylate cyclase (D1-sites) in the carp retina, RDS-127 was found to be inactive at these sites in concentrations up to 300 µM. nih.gov This suggests a degree of selectivity in its receptor activity profile.

Table 2: Summary of In Vitro Cellular and Molecular Findings for 2-N,N-Di-n-propylamino-4,7-dimethoxyindan (RDS-127)

| Assay | Finding | Reference |

|---|---|---|

| Radioligand Binding Assay (Rat Striatal Membranes) | Displaced [3H]apomorphine from high-affinity binding sites. | nih.gov |

| Electrophysiology (Substantia Nigra Neurons) | Decreased firing of neurons in the pars compacta. | nih.gov |

| Adenylate Cyclase Assay (Carp Retina) | Inactive in stimulating D1-associated adenylate cyclase (up to 300 µM). | nih.gov |

Assessment of Anti-Amyloid Aggregation Properties (e.g., β-Amyloid Plaque Formation)

No publicly available scientific literature was found that specifically investigates the anti-amyloid aggregation properties of 2-N,N-Di-n-propylamino-4,7-dimethoxyindan or its effects on β-amyloid plaque formation.

Evaluation of Antioxidant Capacities

There are no specific studies identified in the public domain that have evaluated the antioxidant capacities of 2-N,N-Di-n-propylamino-4,7-dimethoxyindan.

Neuroprotective Mechanisms at the Cellular Level (e.g., Akt, Bcl2, pGSK3β Pathways)

Investigations into the specific neuroprotective mechanisms of 2-N,N-Di-n-propylamino-4,7-dimethoxyindan at the cellular level, particularly concerning the Akt, Bcl2, and pGSK3β signaling pathways, have not been reported in the available scientific literature.

Microglial Modulation and Anti-Inflammatory Effects

There is no available research specifically detailing the effects of 2-N,N-Di-n-propylamino-4,7-dimethoxyindan on microglial modulation or its potential anti-inflammatory properties.

In Vivo Behavioral and Physiological Assessments in Non-Human Animal Models

Modulation of Spontaneous Locomotor Activity

Studies in rat models have demonstrated that 2-N,N-Di-n-propylamino-4,7-dimethoxyindan, also known as RDS-127, exhibits activity as a central dopamine receptor agonist. nih.gov This activity influences spontaneous locomotor behavior. Research indicates that the compound can induce stereotyped behaviors, which are repetitive, unvarying actions. nih.gov

In one study, the effects of 2-N,N-Di-n-propylamino-4,7-dimethoxyindan on locomotor activity were assessed in rats. The results showed a significant increase in stereotyped behavior, indicative of central dopamine receptor activation.

| Behavioral Parameter | Observation | Reference |

| Stereotyped Behavior | Induction of stereotyped behavior in rats. | nih.gov |

Analysis of Specific Motor Behaviors (e.g., Contralateral Turning)

The dopaminergic activity of 2-N,N-Di-n-propylamino-4,7-dimethoxyindan has been further investigated through its effects on specific motor behaviors, such as contralateral turning in animal models. In rats with unilateral lesions of the nigrostriatal pathway, administration of dopamine agonists typically induces turning behavior away from the lesioned side.

Research by Sindelar et al. (1982) evaluated the effects of 2-N,N-Di-n-propylamino-4,7-dimethoxyindan on turning behavior in a rat model. nih.gov The study reported that the compound induced contralateral turning, further supporting its role as a central dopamine receptor agonist. nih.gov The potency of this effect was compared to the established dopamine agonist, apomorphine. nih.gov

| Compound | Turning Behavior | Potency Comparison | Reference |

| 2-N,N-Di-n-propylamino-4,7-dimethoxyindan | Induced contralateral turning in a rat model. | Showed activity as a central dopamine receptor agonist. | nih.gov |

| Apomorphine | Standard dopamine agonist used for comparison. | 2-N,N-Di-n-propylamino-4,7-dimethoxyindan demonstrated activity at central pre- and postsynaptic dopamine receptors. nih.gov | nih.gov |

Effects on Feeding Behavior and Anorexic-like Actions

The compound 2-N,N-Di-n-propylamino-4,7-dimethoxyindan, also known as RDS-127, has demonstrated significant effects on feeding behavior, exhibiting potent anorexic-like actions in preclinical studies. Research comparing RDS-127 to other dopamine-receptor agonists and amphetamine has highlighted its pronounced ability to inhibit food intake.

In studies involving male rats accustomed to a daily 4-hour feeding schedule, RDS-127 showed a dose- and time-dependent reduction in food consumption. When comparing its potency to other compounds, RDS-127 was found to be more potent than amphetamine and apomorphine in this regard. Notably, another 2-aminoindane derivative, 2-di-n-propylamino-5,6-dimethoxyindane (JPC-211), was inactive in inhibiting food intake, underscoring the specific structure-activity relationship of these compounds.

A key finding is that the anorexic-like effects of RDS-127 were observed at doses that did not correspondingly increase motor activity. For instance, a dose that significantly reduced food intake to 66% of the control group's consumption did not produce a significant change in locomotor activity. This suggests a potential dissociation between the compound's effects on feeding and general motor stimulation. The inhibition of food intake by RDS-127 was effectively blocked by the dopamine antagonist pimozide, indicating that these anorexic effects are mediated through dopamine receptors. Conversely, the adrenergic blockers propranolol (B1214883) and phentolamine (B1677648) did not prevent the reduction in food intake. The anorectic-like actions of RDS-127 were also noted to be long-lasting, extending beyond four hours.

| Compound | Effect on Food Intake | Relative Potency (Anorexic Effect) |

| 2-N,N-Di-n-propylamino-4,7-dimethoxyindan (RDS-127) | Dose- and time-related inhibition | > Amphetamine = Apomorphine |

| Amphetamine (AMP) | Inhibition | < RDS-127 |

| Apomorphine (APO) | Inhibition | < RDS-127 |

| 2-di-n-propylaminoindane (JPC-60-36) | Inhibition | < AMP & APO |

| 2-di-n-propylamino-5,6-dimethoxyindane (JPC-211) | Inactive | N/A |

Investigations of Cognitive Performance and Memory Functions

Specific studies investigating the direct effects of 2-N,N-Di-n-propylamino-4,7-dimethoxyindan on cognitive performance and memory functions are not extensively available in the current scientific literature. However, the broader class of dopamine agonists has been a subject of interest in cognitive neuroscience.

Dopamine systems in the brain, particularly in the prefrontal cortex, are known to play a crucial role in executive functions and working memory. Research on various dopamine D2 receptor agonists has shown that they can have modulating effects on cognitive processes, though these effects can be complex and sometimes contradictory depending on the specific compound, the cognitive task being assessed, and the baseline cognitive status of the subject. For instance, some studies have suggested that low doses of certain dopamine agonists might enhance working memory and executive functions.

Given that 2-N,N-Di-n-propylamino-4,7-dimethoxyindan acts as a dopamine receptor agonist, it could theoretically influence cognitive domains regulated by dopamine. However, without direct empirical evidence from dedicated preclinical or clinical studies, any potential effects on cognition and memory for this specific compound remain speculative. Future research would be necessary to elucidate its cognitive pharmacology profile.

Central Electrophysiological Effects on Neuronal Firing

Investigations into the central electrophysiological properties of 2-N,N-Di-n-propylamino-4,7-dimethoxyindan (RDS-127) have revealed its significant impact on the firing rate of dopaminergic neurons. Specifically, studies recording single-unit extracellular action potentials from dopamine-containing neurons in the substantia nigra pars compacta (SNc) have shown that RDS-127 potently decreases neuronal firing.

This inhibitory effect on the firing of SNc neurons is a hallmark of dopamine agonists that act on presynaptic autoreceptors. The activation of these autoreceptors leads to a reduction in the synthesis and release of dopamine, as well as a decrease in the firing rate of the neuron. The effects of RDS-127 on neuronal firing were shown to be blocked or reversed by dopamine receptor antagonists, confirming the dopaminergic mechanism of action.

In comparative studies, RDS-127 was found to be significantly more selective in preferentially activating dopamine autoreceptors over postsynaptic dopamine receptors within the nigrostriatal pathway when compared to apomorphine. This selectivity for autoreceptors is a key characteristic that can differentiate the functional profiles of various dopamine agonists. The table below summarizes the electrophysiological effects observed.

| Compound | Effect on Neuronal Firing (Substantia Nigra pars compacta) |

| 2-N,N-Di-n-propylamino-4,7-dimethoxyindan (RDS-127) | Decreased firing rate |

Renal Hemodynamic Responses and Preferential Postglomerular Vasoconstriction

There is a lack of specific research data on the renal hemodynamic responses and any potential for preferential postglomerular vasoconstriction induced by 2-N,N-Di-n-propylamino-4,7-dimethoxyindan. The field of renal physiology has extensively studied the effects of dopamine and various dopamine receptor agonists on kidney function, but specific findings for this compound are not available.

In general, the effects of dopamine agonists on renal hemodynamics are complex and depend on the specific receptor subtypes they activate (D1-like vs. D2-like) and the physiological state of the subject. D1-like receptor activation typically leads to vasodilation of the renal arteries, an increase in renal blood flow, and natriuresis. This can result in a decrease in renal vascular resistance. Conversely, the role of D2-like receptors in the kidney is less well-defined but may involve modulation of renin release and sympathetic neurotransmission.

Structure Activity Relationship Sar of 2 N,n Di N Propylamino 4,7 Dimethoxyindan

Role of Substituent Patterns on the Indan (B1671822) Scaffold

The indan backbone of RDS-127, a rigid cyclic structure, serves as a scaffold for positioning the key pharmacophoric elements—the aromatic dimethoxy groups and the basic amino group—in a specific spatial orientation for optimal receptor interaction.

The placement of two methoxy (B1213986) (-OCH₃) groups at the 4- and 7-positions of the indan ring is a crucial determinant of the compound's specific pharmacological profile. This substitution pattern distinguishes it from other related compounds, such as those with methoxy groups at the 5- and 8-positions of a tetralin ring, and results in a unique spectrum of activity.

Research shows that while 2-N,N-Di-n-propylamino-4,7-dimethoxyindan (RDS-127) is a potent dopamine (B1211576) agonist, it is inactive at stimulating D1 receptor-associated adenylate cyclase, an activity observed with the prototypical dopamine agonist apomorphine (B128758). nih.govpopline.org This suggests that the 4,7-dimethoxy substitution pattern confers selectivity for specific dopamine receptor subtypes, particularly a preference for dopamine autoreceptors over postsynaptic D1 receptors. nih.govpopline.org Furthermore, in contrast to the intense and long-acting sympathomimetic effects reported for 2-amino-5,8-dimethoxytetralins, the 2-amino-4,7-dimethoxyindan derivatives produce only weak and transient effects on heart rate and blood pressure. nih.gov This highlights that the specific positioning of the methoxy groups on the aromatic portion of the indan scaffold is critical for modulating both central dopaminergic activity and peripheral cardiovascular effects.

The N,N-di-n-propylamino group is a key feature that imparts high potency and selectivity to the molecule. The size and lipophilicity of the two n-propyl groups on the nitrogen atom are optimized for interaction with the dopamine receptor binding pocket.

Studies demonstrate that 2-(Di-n-propylamino)-4,7-dimethoxyindan (RDS-127) is a potent agent at dopamine receptors. nih.govnih.gov It was found to be approximately seven times more potent than apomorphine in inhibiting dopamine synthesis in the caudate nucleus, an effect mediated by the activation of presynaptic dopamine autoreceptors. nih.govpopline.org This indicates a high affinity and efficacy at these regulatory receptors. In behavioral assays, RDS-127's locomotor stimulant effects were three times more potent and four times longer in duration than those induced by apomorphine. nih.govpopline.org The N,N-di-n-propyl configuration is critical; compounds with different N-alkylation patterns within the 2-amino-4,7-dimethoxyindan series are generally weak or inactive as dopamine receptor agonists. nih.gov This underscores the importance of the di-n-propylamino moiety for achieving high potency and a selective profile towards presynaptic dopamine receptors. nih.gov

Stereochemical Determinants of Pharmacological Activity

The 2-position of the indan ring in 2-N,N-Di-n-propylamino-4,7-dimethoxyindan is a chiral center, meaning the compound exists as a pair of non-superimposable mirror images, or enantiomers (R- and S-forms). In pharmacology, it is a well-established principle that enantiomers of a chiral drug can exhibit significantly different biological activities. nih.gov This is because biological targets like receptors are themselves chiral, leading to stereoselective interactions where one enantiomer fits the binding site much better than the other. nih.govijpsjournal.com

While specific studies on the individual enantiomers of RDS-127 were not found in the provided search results, research on closely related chiral aminotetralin analogues provides strong evidence for the importance of stereochemistry in this class of compounds. For example, in the case of 5-hydroxy-2-dipropylamino-1,2,3,4-tetrahydronaphthalene, the dopaminergic activity was found to reside exclusively in the levo (-) enantiomer. This demonstrates that the specific three-dimensional arrangement of atoms is critical for producing the desired pharmacological effect. Therefore, it is highly probable that the dopaminergic activity of 2-N,N-Di-n-propylamino-4,7-dimethoxyindan is also stereoselective, with one enantiomer being significantly more potent than the other.

Comparative SAR with Related Aminoindan and Aminotetralin Analogues

Comparing RDS-127 to related aminoindan and aminotetralin analogues further clarifies its unique SAR profile. The most direct comparisons have been made with apomorphine and the aminotetralin derivative 2-di-n-propylamino-5,8-dimethoxytetralin (B1204496) (JMC-181).

In radioligand binding assays, both RDS-127 and JMC-181 displaced [³H]apomorphine from high-affinity binding sites in the nanomolar range, but required higher concentrations to displace other radioligands, indicating a degree of selectivity. nih.gov However, their functional and behavioral profiles differ significantly. As noted, RDS-127 was inactive at stimulating D1 adenylate cyclase, whereas apomorphine was a potent activator. nih.govpopline.org In a model of postsynaptic dopamine receptor activity (contralateral turning in rats with specific brain lesions), RDS-127 was about eight times less potent than apomorphine, and JMC-181 was inactive. nih.govpopline.org

Conversely, in tests measuring presynaptic autoreceptor activity, RDS-127 was significantly more potent than apomorphine. nih.govpopline.org JMC-181 was only weakly active in these tests and primarily produced sedation. nih.gov Another aminotetralin, N,N-dipropyl-2-aminotetralin (TL-68), was compared with RDS-127 for its ability to counteract tremors, with both compounds showing activity, though they were less potent than atropine. nih.gov These comparisons demonstrate that the rigid indan scaffold with 4,7-dimethoxy substitution in RDS-127 results in a compound that is more selective and potent as a presynaptic dopamine autoreceptor agonist compared to its 5,8-dimethoxytetralin analogue (JMC-181) and shows a distinct profile from the broader-spectrum agonist apomorphine. nih.gov

Interactive Data Tables

Table 1: Comparative Dopaminergic Activity Profile

| Compound | D1 Adenylate Cyclase Stimulation | Postsynaptic Activity (Contralateral Rotations) | Presynaptic Activity (DOPA Accumulation Inhibition) | Locomotor Activity Stimulation |

| 2-N,N-Di-n-propylamino-4,7-dimethoxyindan (RDS-127) | Inactive nih.govpopline.org | ~8x less potent than Apomorphine nih.govpopline.org | ~7x more potent than Apomorphine nih.govpopline.org | ~3x more potent than Apomorphine nih.govpopline.org |

| Apomorphine (APO) | Active nih.govpopline.org | Potent nih.govpopline.org | Active nih.govpopline.org | Active nih.govpopline.org |

| 2-di-n-propylamino-5,8-dimethoxytetralin (JMC-181) | Inactive nih.govpopline.org | Inactive nih.govpopline.org | Weakly Active nih.govpopline.org | Sedative nih.govpopline.org |

Table 2: Summary of Key Structural Feature Effects

| Structural Feature | Observation | Implication |

| Indan Scaffold | Provides a rigid framework for substituents. | Ensures a specific and stable 3D conformation for receptor binding. |

| 4,7-Dimethoxy Groups | Leads to weak cardiovascular effects compared to 5,8-dimethoxy analogues. nih.gov Confers inactivity at D1-linked adenylate cyclase. nih.gov | Crucial for receptor selectivity and modulating peripheral effects. |

| N,N-Di-n-propylamino Group | Confers high potency at presynaptic dopamine autoreceptors. nih.govnih.gov | Essential for potent dopamine agonist activity and receptor selectivity. |

| Chirality at C-2 | Activity in related aminotetralins is confined to a single enantiomer. | Pharmacological activity is likely stereoselective. |

Advanced Analytical and Computational Approaches in Research on 2 N,n Di N Propylamino 4,7 Dimethoxyindan

Spectroscopic Characterization Techniques for Structural Elucidation

Spectroscopic methods are indispensable for determining the precise arrangement of atoms within a molecule. By analyzing the interaction of electromagnetic radiation with the compound, researchers can deduce its structural formula and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of 2-N,N-Di-n-propylamino-4,7-dimethoxyindan, the chemical shifts, splitting patterns, and integration of the signals would correspond to the different types of protons in the molecule. The aromatic protons on the dimethoxy-substituted benzene (B151609) ring are expected to appear in the downfield region, typically between 6.0 and 7.5 ppm. The methoxy (B1213986) groups would present as sharp singlets, while the protons of the di-n-propylamino group and the indan (B1671822) core would exhibit more complex multiplets in the upfield region.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Each unique carbon atom gives rise to a distinct signal. For 2-N,N-Di-n-propylamino-4,7-dimethoxyindan, one would expect to observe signals for the aromatic carbons, the methoxy carbons, the carbons of the indan skeleton, and the carbons of the two n-propyl groups. The chemical shifts of these carbons are influenced by their local electronic environment.

2D NMR Spectroscopy: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to establish connectivity between protons and carbons. COSY spectra reveal proton-proton couplings within the same spin system, helping to trace the connectivity of the alkyl chains and the indan structure. HSQC spectra correlate directly bonded proton and carbon atoms, aiding in the definitive assignment of the ¹H and ¹³C NMR signals.

| ¹H NMR (Predicted) Data | ¹³C NMR (Predicted) Data |

| Chemical Shift (ppm) | Assignment |

| 6.5-6.8 | Aromatic (2H) |

| 3.8-3.9 | Methoxy (6H) |

| 2.8-3.2 | Indan CH & CH₂ (5H) |

| 2.4-2.6 | N-CH₂ (4H) |

| 1.4-1.6 | CH₂ (4H) |

| 0.8-1.0 | CH₃ (6H) |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of 2-N,N-Di-n-propylamino-4,7-dimethoxyindan would be expected to show characteristic absorption bands. These include C-H stretching vibrations for the aromatic and aliphatic parts of the molecule, C-O stretching for the methoxy groups, and C-N stretching for the tertiary amine.

| IR Absorption Bands (Predicted) | |

| Frequency (cm⁻¹) | Functional Group Assignment |

| 3000-3100 | Aromatic C-H Stretch |

| 2850-3000 | Aliphatic C-H Stretch |

| 1580-1620 | Aromatic C=C Bending |

| 1200-1300 | C-O (Aryl Ether) Stretch |

| 1000-1200 | C-N Stretch |

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. This information is used to determine the molecular weight of the compound and can also provide structural information through the analysis of fragmentation patterns. For 2-N,N-Di-n-propylamino-4,7-dimethoxyindan, the molecular ion peak ([M]⁺) would correspond to its molecular weight. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition. The fragmentation pattern would likely involve the loss of the n-propyl groups and cleavage of the indan ring structure.

| Mass Spectrometry (Predicted) Data | |

| m/z Value | Fragment Assignment |

| 277 | [M]⁺ (Molecular Ion) |

| 234 | [M - C₃H₇]⁺ |

| 192 | [M - 2(C₃H₇)]⁺ |

Chromatographic Methods for Compound Analysis and Purification

Chromatographic techniques are essential for separating the components of a mixture, thereby allowing for the purification and quantitative analysis of a target compound.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis and purification of chemical compounds. In the analysis of 2-N,N-Di-n-propylamino-4,7-dimethoxyindan, a reversed-phase HPLC method would typically be employed. This would involve a non-polar stationary phase (such as C18) and a polar mobile phase (often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol). The retention time of the compound would be a key parameter for its identification and quantification. Method development would involve optimizing the mobile phase composition, flow rate, and column temperature to achieve a sharp, symmetrical peak, well-resolved from any impurities.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and versatile separation technique used to monitor the progress of chemical reactions, identify compounds in a mixture, and determine the purity of a substance. For 2-N,N-Di-n-propylamino-4,7-dimethoxyindan, TLC would be performed on a plate coated with a stationary phase like silica (B1680970) gel. A suitable mobile phase, or eluent (e.g., a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate), would be chosen to achieve good separation. The position of the compound on the developed plate is identified by its retention factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front.

Theoretical and Computational Chemistry Applications

Computational chemistry serves as a powerful tool in modern drug discovery and molecular biology, allowing researchers to model and predict the behavior of molecules at an atomic level. For a compound like 2-N,N-Di-n-propylamino-4,7-dimethoxyindan, these techniques are instrumental in predicting its pharmacological profile by examining its electronic structure and its interactions with potential protein targets.

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This technique is crucial for understanding how a ligand, such as 2-N,N-Di-n-propylamino-4,7-dimethoxyindan, might interact with a biological receptor, which is typically a protein. The primary goal of molecular docking is to identify the most stable binding pose of the ligand within the receptor's binding site and to estimate the strength of the interaction, often expressed as a docking score or binding affinity. sid.ir

The process involves computationally placing the ligand into the binding site of a receptor in numerous possible conformations and orientations. An energy-based scoring function is then used to rank the potential poses. For compounds like 2-N,N-Di-n-propylamino-4,7-dimethoxyindan, which are structurally related to known serotonergic agents, the serotonin (B10506) receptors (e.g., 5-HT1A, 5-HT2A) are logical targets for such studies. nih.gov

Research on ligands targeting serotonin receptors has identified several key amino acid residues within the receptor's transmembrane helices that are critical for binding. nih.gov These conserved residues often form hydrogen bonds, ionic interactions, or hydrophobic interactions with the ligand. For instance, a conserved aspartate (Asp) residue in transmembrane helix 3 is known to form a crucial salt bridge with the protonated amine nitrogen present in many aminergic ligands. nih.gov Molecular docking simulations of 2-N,N-Di-n-propylamino-4,7-dimethoxyindan would likely investigate its interaction with these key residues to predict its binding affinity and selectivity for different serotonin receptor subtypes.

Table 1: Key Interacting Residues in Serotonin Receptors Identified Through Molecular Docking

| Receptor Subtype | Key Amino Acid Residues | Type of Interaction | Reference |

|---|---|---|---|

| 5-HT1A | Asp116 | Ionic Interaction/Salt Bridge | nih.gov |

| 5-HT2A | Asp155 | Ionic Interaction | nih.gov |

| 5-HT2B | Asp135 | Ionic Interaction | nih.gov |

While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view. plos.org MD simulations track the movements of atoms and molecules over time by solving Newton's equations of motion. mdpi.com This allows researchers to observe the conformational changes in both the ligand and the receptor upon binding, assessing the stability of the complex and exploring the kinetics of the binding process. rsc.org

When applied to a ligand like 2-N,N-Di-n-propylamino-4,7-dimethoxyindan complexed with a receptor, MD simulations can reveal:

Conformational Stability: Whether the initial binding pose predicted by docking is stable over a period of nanoseconds to microseconds.

Binding Pathway and Kinetics: Advanced MD techniques can be used to simulate the entire process of a ligand binding to or unbinding from a receptor, providing insights into the association and dissociation rates.

Studies on serotonin receptors have shown that agonists and antagonists can induce different dynamic states in the receptor. plos.org For example, the breaking or formation of an "ionic lock" between transmembrane helices 3 and 6 is a key event in the activation of many GPCRs, and its status can be monitored during MD simulations. nih.gov

Table 2: Insights from Molecular Dynamics Simulations of Ligand-Receptor Complexes

| Simulation Insight | Description | Significance |

|---|---|---|

| RMSD (Root Mean Square Deviation) | Measures the average deviation of atomic positions over time from a reference structure. | Indicates the stability of the ligand-receptor complex. A stable RMSD suggests a stable binding pose. |

| RMSF (Root Mean Square Fluctuation) | Measures the fluctuation of individual amino acid residues. | Identifies flexible and rigid regions of the receptor and how ligand binding affects them. |

| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between the ligand and receptor over time. | Determines the persistence of key interactions that stabilize the complex. |

| Conformational Changes | Observes large-scale movements of receptor domains, such as transmembrane helices. | Elucidates the mechanism of receptor activation or inactivation induced by the ligand. plos.orgnih.gov |

Quantum chemistry, also known as molecular quantum mechanics, applies the principles of quantum mechanics to chemical systems to understand their electronic structure and reactivity. wikipedia.org These methods solve the Schrödinger equation for a molecule to yield information about its electron distribution, molecular orbitals, and other electronic properties. wikipedia.org For a molecule such as 2-N,N-Di-n-propylamino-4,7-dimethoxyindan, quantum chemical calculations can provide fundamental insights that are not accessible through classical methods like docking or MD.

Key properties derived from quantum chemical calculations include:

Molecular Geometry: High-level calculations can determine the most stable three-dimensional structure of the molecule.

Electrostatic Potential (ESP): The ESP map reveals the distribution of charge on the molecule's surface, highlighting electron-rich (negative) and electron-poor (positive) regions. This is critical for understanding intermolecular interactions, such as those with a receptor binding site.

Frontier Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to a molecule's reactivity. The energy of the HOMO relates to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. etsu.edu

Chemical Reactivity Descriptors: Concepts like chemical "softness" and "hardness," derived from quantum calculations, can describe the reactivity of a molecule. sciencealert.comscitechdaily.com

These calculations are computationally intensive but provide a detailed picture of the molecule's intrinsic properties, which ultimately govern its biological activity.

Table 3: Key Electronic Properties from Quantum Chemical Calculations and Their Significance

| Property | Description | Significance in Molecular Interactions |

|---|---|---|

| Electrostatic Potential (ESP) | The charge distribution on the molecular surface. | Predicts how the molecule will interact with the electrostatic field of a receptor; guides docking. |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Relates to the molecule's capacity to act as an electron donor in charge-transfer interactions. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the molecule's capacity to act as an electron acceptor. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Indicates chemical reactivity and stability; a smaller gap suggests higher reactivity. |

Future Research Directions and Therapeutic Research Perspectives for 2 N,n Di N Propylamino 4,7 Dimethoxyindan

Elucidation of Complete Pharmacological Profiles in Preclinical Models

A comprehensive understanding of the pharmacological profile of 2-N,N-Di-n-propylamino-4,7-dimethoxyindan is essential for determining its therapeutic potential. ontosight.ai Initial preclinical studies have primarily focused on its dopaminergic activity. In rat models, the compound has been shown to activate both central and peripheral dopamine (B1211576) receptors. nih.gov Specifically, it demonstrated an ability to activate presynaptic dopamine autoreceptors, which regulate the synthesis and release of dopamine, as well as postsynaptic dopamine receptors. nih.govpopline.org

Future preclinical research should aim to build upon these findings by conducting a broader range of in vivo and in vitro assays. This includes detailed receptor binding studies to quantify its affinity and selectivity for all dopamine receptor subtypes (D1-like and D2-like) and to screen for off-target interactions with other neurotransmitter receptors, such as serotonin (B10506), adrenergic, and cholinergic systems. ontosight.ai Behavioral studies in animal models of neurological and psychiatric conditions are crucial to correlate receptor activity with functional outcomes. For instance, its effects on locomotor activity have been noted to be more potent and of longer duration than the classic dopamine agonist apomorphine (B128758), suggesting a distinct and potentially valuable pharmacological profile. popline.org

Table 1: Summary of Key Preclinical Findings for 2-N,N-Di-n-propylamino-4,7-dimethoxyindan.

Exploration as a Research Tool for Understanding Neurotransmitter System Function

The specific pharmacological properties of 2-N,N-Di-n-propylamino-4,7-dimethoxyindan make it a valuable research tool for dissecting the complexities of neurotransmitter systems, particularly the dopaminergic system. nih.govpopline.org Its preferential activity at dopamine autoreceptors compared to postsynaptic receptors in the nigrostriatal pathway provides a means to selectively modulate dopamine release and synthesis without the broad, and sometimes confounding, effects of less selective agonists. popline.org

Strategies for Lead Optimization and Design of Next-Generation Analogues

While 2-N,N-Di-n-propylamino-4,7-dimethoxyindan shows promise, its development into a therapeutic agent would likely require lead optimization to enhance desired properties and minimize potential liabilities. ijddd.com The process of lead optimization involves the synthetic modification of the lead compound to improve its stereoelectronic, physicochemical, pharmacokinetic, and toxicological profiles. ijddd.com

For this compound, structure-activity relationship (SAR) studies would be a key strategy. nih.gov This involves systematically modifying different parts of the molecule—such as the N,N-di-n-propylamino group, the methoxy (B1213986) substituents, and the indan (B1671822) core—to assess the impact on receptor affinity, selectivity, and functional activity. nih.govnih.gov For example, the initial synthesis of various N-alkylated derivatives of 2-amino-4,7-dimethoxyindan was an early step in this direction, revealing that the di-n-propyl substitution was critical for potent dopaminergic activity. nih.gov Future work could explore:

Bioisosteric replacement: Replacing the methoxy groups with other electron-donating groups to modulate metabolic stability and receptor interaction.

Conformational constraint: Introducing rigidity into the propyl chains or the indan ring to improve receptor selectivity.

Quantitative Structure-Activity Relationship (QSAR) modeling: Using computational methods to correlate structural features with biological activity, guiding the design of more potent and selective analogues. scilit.com

These strategies could lead to the discovery of next-generation compounds with improved efficacy, selectivity, and drug-like properties.

Preclinical Investigations into Potential for Neurological and Psychiatric Disorder Research

The dopaminergic system is implicated in a wide array of neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, and attention deficit hyperactivity disorder. ontosight.aimdpi.com Given its potent effects on dopamine receptors, 2-N,N-Di-n-propylamino-4,7-dimethoxyindan is a candidate for investigation in preclinical models of these conditions. ontosight.ainih.gov

Initial research has already pointed towards potential applications. For example, its ability to antagonize tremors induced by the muscarinic agent oxotremorine (B1194727) in mice suggests a possible role in movement disorders. nih.gov Its potent locomotor stimulant effects and its ability to induce contralateral turning in rats with 6-hydroxydopamine lesions—a model of Parkinson's disease—further support its investigation for parkinsonian symptoms. popline.org Future research should involve testing the compound in a wider range of validated animal models to assess its potential efficacy for both motor and non-motor symptoms of Parkinson's disease, as well as for its relevance to psychiatric conditions characterized by dopamine dysregulation. ontosight.ai

Development of Multitarget Approaches for Complex Neuropathologies

Complex diseases like Parkinson's or certain psychiatric disorders often involve the dysregulation of multiple neurotransmitter systems. A therapeutic agent that can modulate more than one target may offer a more effective treatment approach. 2-N,N-Di-n-propylamino-4,7-dimethoxyindan has demonstrated a multitarget profile, acting as both a dopamine receptor agonist and an antimuscarinic agent. nih.gov

This dual activity could be particularly advantageous. For instance, in Parkinson's disease, a reduction in dopamine leads to a relative overactivity of the cholinergic system, contributing to motor symptoms like tremor. A compound that simultaneously boosts dopaminergic tone and dampens cholinergic activity could provide synergistic benefits. nih.gov Future research should focus on characterizing this polypharmacology more thoroughly, investigating its interactions with other relevant receptors. ontosight.ai The development of analogues could be intentionally directed towards optimizing this multitarget profile, aiming for a balanced activity that addresses the multifaceted nature of complex neuropathologies. nih.gov

Unexplored Biological Targets and Research Avenues

While research has concentrated on the dopaminergic and, to a lesser extent, cholinergic systems, the full spectrum of biological targets for 2-N,N-Di-n-propylamino-4,7-dimethoxyindan remains to be explored. ontosight.ainih.gov Preliminary suggestions from general research on the compound class indicate potential interactions with serotonin receptors, but this has not been rigorously investigated. ontosight.ai

Future research avenues should include broad, unbiased screening assays to identify novel molecular targets. This could uncover unexpected mechanisms of action and open up entirely new therapeutic possibilities. Investigating its effects on intracellular signaling cascades downstream of receptor binding is also a critical next step. For example, while it is known to be inactive at adenylate cyclase-linked D1 receptors, its influence on other second messenger systems (e.g., those linked to D2-like receptors) is not fully characterized. popline.org Elucidating these pathways will provide a more complete picture of its cellular effects and could reveal novel points of therapeutic intervention.

Table of Compounds

Q & A

Q. What statistical approaches are recommended for analyzing dose-response data with high variability?

- Answer : Use nonlinear mixed-effects modeling (NLMEM) to account for inter-experimental variability. Bootstrap resampling (n=1000 iterations) calculates robust EC₅₀ confidence intervals. Outliers are identified via Grubbs’ test (α=0.05) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.